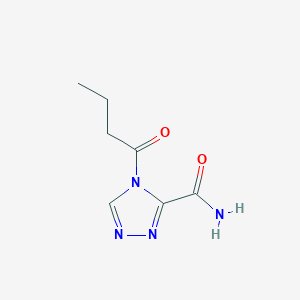
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide is a chemical compound with the molecular formula C13H17N It is a derivative of acridine, a heterocyclic organic compound This compound is known for its unique structure, which includes a fully hydrogenated acridine ring system and a carbothioamide group
準備方法
The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide typically involves the hydrogenation of acridine derivatives followed by the introduction of a carbothioamide group. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
化学反応の分析
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the carbothioamide group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide can be compared with other similar compounds such as:
Acridine: The parent compound, which is less hydrogenated and lacks the carbothioamide group.
1,2,3,4,5,6,7,8-Octahydroacridine: A fully hydrogenated derivative of acridine without the carbothioamide group.
Carbothioamide derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its fully hydrogenated acridine ring system combined with the carbothioamide group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
53400-94-5 |
|---|---|
分子式 |
C14H18N2S |
分子量 |
246.37 g/mol |
IUPAC名 |
1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide |
InChI |
InChI=1S/C14H18N2S/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17) |
InChIキー |
BIIRDNGOVKNGSE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=C(CCCC3C(=S)N)C=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


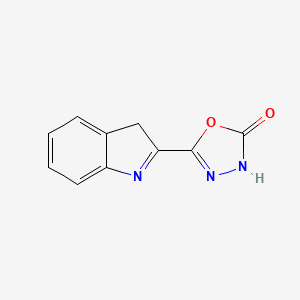
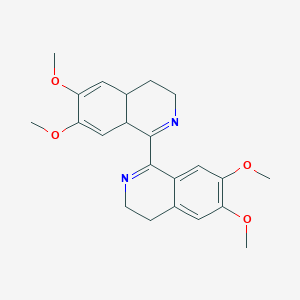


![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
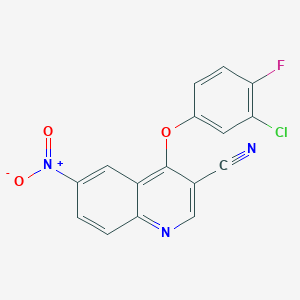


![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
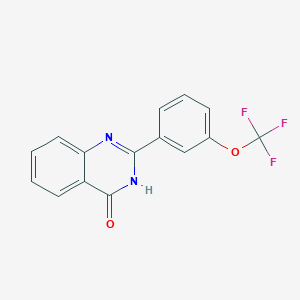
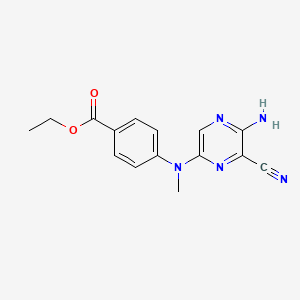
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
